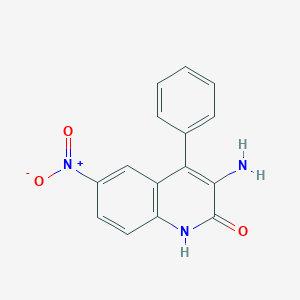

3-氨基-6-硝基-4-苯基-1H-喹啉-2-酮

描述

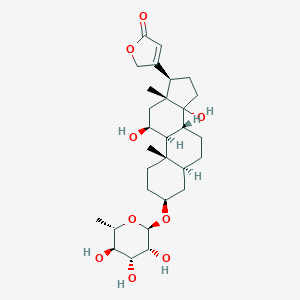

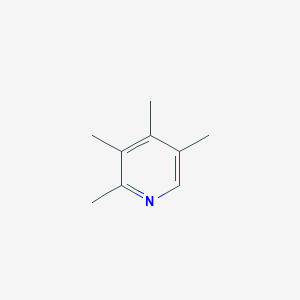

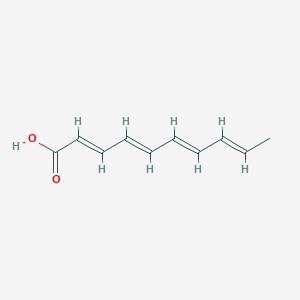

The compound "3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. The compound is likely to possess interesting chemical and biological properties due to the presence of amino and nitro groups attached to the quinoline core .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the reductive transformation of 2-nitrophenyl substituted isoxazoles to yield quinolin-4(1H)-ones . Another method described the one-pot condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of ammonium acetate, which is considered green and efficient due to its simplicity and mild reaction conditions . An improved method for synthesizing 3-amino-1H-quinolin-2-one has also been reported, which involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by reduction, isomerization with light, cyclization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using X-ray diffraction, as demonstrated by the determination of the crystal structure of a related compound, 2-amino-3-cyano-4-(3-nitrophenyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one . The study revealed a triclinic space group and the presence of hydrogen bonding in the crystal structure, which contributes to the stability of the compound .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to the reactive sites present in their structure. For instance, the introduction of acyl residues on the amino group and the combination with other substituents can lead to the formation of potent and selective human A3 adenosine receptor antagonists . The presence of amino and nitro groups in the quinoline derivatives also allows for further functionalization and the potential for diverse chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be studied using various spectroscopic and computational methods. For example, spectral analysis using FT-IR, NMR, and UV-visible spectroscopy can provide insights into the molecular geometry and electronic properties of the compounds . Quantum chemical studies, including DFT calculations, can predict the thermodynamic properties and reactivity descriptors, which are useful for understanding the stability and potential chemical behavior of the compounds . Additionally, the nonlinear optical behavior of these compounds can be assessed through the calculation of electric dipole moment, polarizability, and hyperpolarizability values .

科学研究应用

合成和方法

- 合成3-氨基-1H-喹啉-2-酮的有效方法包括对邻硝基苯甲醛与香豆酸的缩合反应,随后经过一系列还原、异构化、环化和水解反应,得到期望的产物 (Juárez-Gordiano等,2002)。

化学转化和性质

- 对起始化合物如3-氨基-6-氯-4-苯基-1H-喹啉-2-酮的化学性质进行了探索,以开发新的抗疟药物。进行了各种酰化过程和与重氮甲烷的反应,以研究化学转化和潜在的药用应用 (Asías等,2003)。

抗疟活性

- 一项关于与3-氨基-6-硝基-4-苯基-1H-喹啉-2-酮相关的化合物的抗疟活性研究表明,对小鼠体内的伯氏疟原虫的抗疟效力增加与苯环取代基的大小和电子给体性减小呈负相关。这项研究展示了这些化合物在治疗疟疾,特别是对抗耐药菌株方面的潜力 (Werbel et al., 1986)。

染料和荧光增白剂的合成和应用

- 合成了与3-氨基-6-硝基-4-苯基-1H-喹啉-2-酮相关的6-硝基-2-取代喹喙啉,并评估其作为涤纶纤维的分散染料和荧光增白剂的潜在用途,突显了它们在纺织工业中的潜力 (Rangnekar & Tagdiwala, 1986)。

化学传感器和生物研究中的潜力

- 与3-氨基-6-硝基-4-苯基-1H-喹啉-2-酮结构相关的基于8-氨基喹啉的化学传感器被合成,并显示出对检测Zn2+和Al3+离子的潜力。还探讨了这些化学传感器在医学和生物研究中的生物应用和抗癌活性,展示了它们在医学和生物研究中的用途 (Ghorai et al., 2020)。

抗菌和抗炎性能

- 合成了与3-氨基-6-硝基-4-苯基-1H-喹啉-2-酮结构相关的新化合物,包括取代的1-氨基-3-(5-苯基-4,5-二氢异噁唑-3-基)喹啉-2(1H)-酮,表现出显著的抗菌和抗炎活性,表明它们具有潜在的治疗应用 (Kumar, Fernandes, & Kumar, 2014)。

安全和危害

未来方向

属性

IUPAC Name |

3-amino-6-nitro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAGZJBCMMYDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418817 | |

| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |

CAS RN |

36020-93-6 | |

| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

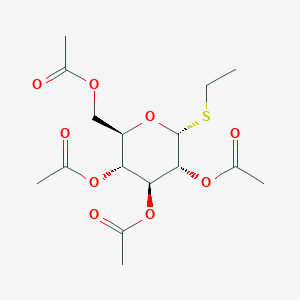

![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)

![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)